9-Hydroxy-13E-labden-15-oic acid
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Overview
Description
9-Hydroxy-13E-labden-15-oic acid is a diterpenoid compound with the molecular formula C20H34O3 and a molecular weight of 322.5 g/mol . It is a natural product derived from the herbs of Leyssera gnaphaloides . This compound is known for its biological activities, including inhibitory effects against Plasmodium falciparum .
Mechanism of Action
Target of Action
The primary target of 9-Hydroxy-13E-labden-15-oic acid is Plasmodium falciparum , a parasite that causes malaria . The compound shows inhibitory activity against this organism .
Mode of Action
This compound interacts with Plasmodium falciparum, inhibiting its activity. The exact mechanism of this interaction is not fully understood, but it is known that the compound has an IC(50) value between 1.55 and 4.67 microg/ml in vitro , indicating a potent inhibitory effect.
Pharmacokinetics
It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of Plasmodium falciparum, potentially leading to a reduction in the severity or progression of malaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the environment . Additionally, the compound is recommended to be stored at 2-8°C, protected from air and light , indicating that temperature, oxygen levels, and light exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
9-Hydroxy-13E-labden-15-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 1.55 to 4.67 micrograms per milliliter in vitro . This suggests that this compound may interfere with the metabolic pathways of the parasite, potentially inhibiting its growth and proliferation. Additionally, the presence of a carboxylic acid group at C-15 is crucial for its antimicrobial activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial activity suggests that it may disrupt bacterial cell membranes or interfere with essential cellular processes in microbes . Furthermore, its potential anti-inflammatory properties indicate that this compound may modulate immune cell function, reducing inflammation and promoting tissue repair.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory activity against Plasmodium falciparum suggests that it may bind to and inhibit key enzymes involved in the parasite’s metabolic pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the stock solution below -20°C to maintain its stability for several months . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its solubility in various solvents, such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, can influence its localization and accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-13E-labden-15-oic acid typically involves the extraction from natural sources such as Leyssera gnaphaloides . The compound can be isolated using various solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification using techniques such as high-performance liquid chromatography (HPLC) with a methanol-0.5% acetic acid H2O gradient elution .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. The compound is stored at 2-8°C, protected from air and light, and can be refrigerated or frozen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-13E-labden-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in pharmacological research and as synthetic precursor compounds .
Scientific Research Applications
9-Hydroxy-13E-labden-15-oic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Hydroxy-13E-labden-15-oic acid include other labdane diterpenoids such as:
Uniqueness
This compound is unique due to its specific structural features, including the hydroxyl group at the C-9 position and the carboxylic acid group at the C-15 position. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJRMWFFTWASU-MABCWTSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.